1-benzylazepane

Übersicht

Beschreibung

1-Benzylazepane is a chemical compound with the molecular formula C13H19N . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 1-benzylazepane involves several steps. One method involves the reduction of N-benzyl-epsilon-caprolactam in the presence of an iron complex as a catalyst . Another approach involves the use of chloro (η5-pentamethylcyclopentadienyl) (L-prolinato)iridium (III) in water at 100℃ .

Molecular Structure Analysis

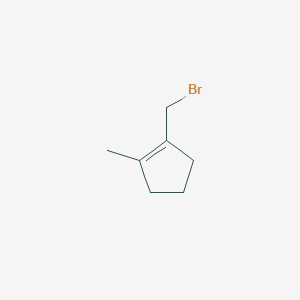

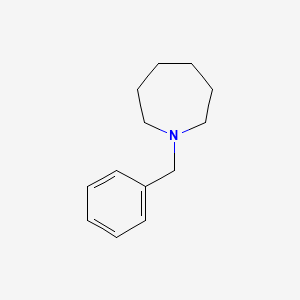

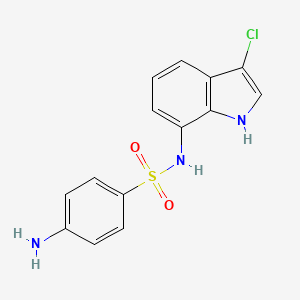

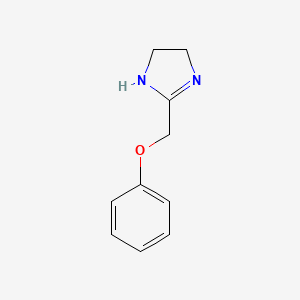

The molecular structure of 1-benzylazepane is characterized by a seven-membered ring structure with a nitrogen atom and a benzyl group attached . The molecular weight is 189.30 .

Chemical Reactions Analysis

1-Benzylazepane can undergo various chemical reactions. For instance, it can react with O-aryl-hydroxylamines to form azepanedione oximes . The exact reaction conditions and outcomes can vary depending on the specific reactants and conditions used.

Physical And Chemical Properties Analysis

1-Benzylazepane is a solid substance . It has a density of 0.8±0.1 g/cm3 . The boiling point is not specified .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Moieties

1-Benzylazepane and its derivatives play a crucial role in the synthesis of various heterocyclic structures. One such example is the synthesis of the 1,5-benzothiazepane scaffold, known for its antimicrobial, antibacterial, anti-epileptic, anti-HIV, antidepressant, antithrombotic, and anticancer properties. Research highlights the importance of developing new synthetic methods for these compounds due to their significant pharmacological potential (Ronse et al., 2023).

Benzyl Ethers Synthesis

Another application of 1-benzylazepane derivatives is in the formation of benzyl ethers. The synthesis of 2-benzyloxy-1-methylpyridinium triflate as a stable organic salt for converting alcohols into benzyl ethers exemplifies this. This method demonstrates the synthesis and reactivity of such compounds, offering good to excellent yield in benzylation of a wide range of alcohols (Poon & Dudley, 2006).

Development of Benzodiazepine Derivatives

1-Benzylazepane derivatives are also pivotal in the creation of benzodiazepine derivatives, which have diverse applications in medicinal chemistry. These include G-protein-coupled receptor antagonists, enzyme inhibitors, and anticancer agents. Recent research outlines the synthesis of these derivatives using palladacycle complexes (Spencer et al., 2010).

Solubility Studies in Pharmaceutical Sciences

The study of solubility and thermodynamics of benzylazepane-related compounds in different solvents is significant in pharmaceutical research. This knowledge assists in the purification, recrystallization, and design of drug dosage forms, as demonstrated by the research on N′-(1-(N-(methyl) benzylaminomethyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy) benzohydrazide in various solvents (Shakeel et al., 2016).

Antifungal Drug Development

1-Benzylazepane and its derivatives have been explored for their potential in antifungal drug development. The synthesis of benzimidazole, benzotriazole, and aminothiazole derivatives, and their subsequent evaluation against fungal pathogens, represent this application in drug discovery (Khabnadideh et al., 2012).

Photocatalysis and Organic Chemical Production

In the field of photocatalysis, 1-benzylazepane derivatives have been utilized to enhance hydrogen production and organic chemical production, showcasing their role in solar-to-chemical energy conversion (Chandra et al., 2022).

Wirkmechanismus

Target of Action

It’s structurally similar to benzodiazepines, which are known to act on the central nervous system (cns) and brain . They enhance a neurotransmitter called GABA (gamma-aminobutyric acid) at the GABA A receptor .

Mode of Action

Benzodiazepines enhance the effect of GABA, an inhibitory neurotransmitter, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

Benzodiazepines are known to enhance gabaergic inhibition in various regions of the brain, including the spinal cord, dorsal column nuclei, hippocampus, hypothalamus, cerebral cortex, and cerebellar cortex .

Eigenschaften

IUPAC Name |

1-benzylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-7-11-14(10-6-1)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIVSZNNOUZBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449611 | |

| Record name | STK283925 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylazepane | |

CAS RN |

20422-13-3 | |

| Record name | STK283925 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate](/img/structure/B6596638.png)

![[(E)-2-azidoethenyl]benzene](/img/structure/B6596639.png)

amine](/img/structure/B6596679.png)